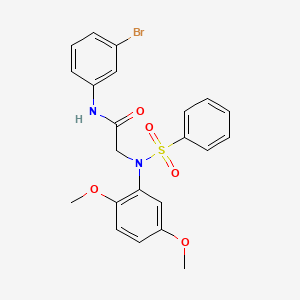![molecular formula C23H31N3O2 B6005752 (3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol is a chemical compound that belongs to the class of opioids. It is commonly known as MT-45 and is a synthetic opioid that has been used as a research chemical. The chemical structure of MT-45 is similar to other opioids such as fentanyl and morphine, and it has been found to have similar effects on the body.
Mechanism of Action
MT-45 works by binding to the mu-opioid receptors in the brain and spinal cord. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters leads to the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects:
MT-45 has been found to have similar effects on the body as other opioids. It has been shown to have analgesic properties and can provide pain relief. It also has sedative effects and can cause feelings of euphoria. MT-45 has been found to have a similar potency to morphine, but it has a longer duration of action.
Advantages and Limitations for Lab Experiments
MT-45 has been used as a research chemical for various scientific studies. It has been found to have similar effects to other opioids, making it a useful tool for studying the mechanism of action of opioids. However, the use of MT-45 in research has been limited due to its potential for abuse and addiction.
Future Directions
There are several future directions for research on MT-45. One area of research could focus on the development of new opioid medications based on the chemical structure of MT-45. Another area of research could focus on the potential use of MT-45 as a treatment for opioid addiction and withdrawal symptoms. Additionally, research could focus on the potential for MT-45 to be used as an analgesic for chronic pain management.
Synthesis Methods
MT-45 was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. The synthesis method involves the reaction of 4-(2-methoxyphenyl)piperazine with 1-(2-phenylethyl)-3-pyrrolidinone in the presence of a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
MT-45 has been used as a research chemical for various scientific studies. It has been studied for its analgesic properties and has been found to have a similar potency to morphine. MT-45 has also been studied for its potential use as a treatment for opioid addiction and withdrawal symptoms.
properties
IUPAC Name |
(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-23-10-6-5-9-20(23)25-13-15-26(16-14-25)21-17-24(18-22(21)27)12-11-19-7-3-2-4-8-19/h2-10,21-22,27H,11-18H2,1H3/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMJSOHUWMSMZ-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CN(CC3O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CN(C[C@@H]3O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)
methanone](/img/structure/B6005682.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6005693.png)
![N-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}alanine](/img/structure/B6005696.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)

![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)